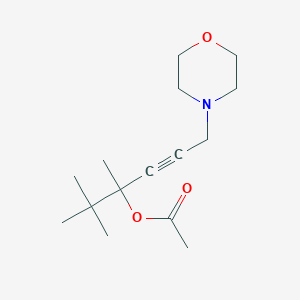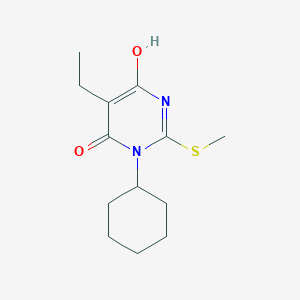![molecular formula C11H17ClINO B6008111 [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride](/img/structure/B6008111.png)
[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride, also known as IMP, is a chemical compound that has been widely used in scientific research. It is a selective ligand for the sigma-1 receptor, which is a protein that is found in the endoplasmic reticulum of cells. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain, addiction, depression, and neurodegenerative diseases. The use of IMP has allowed researchers to gain a better understanding of the role of the sigma-1 receptor in these processes.
Mecanismo De Acción
The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and mitochondrial function. [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride binds selectively to the sigma-1 receptor, leading to a variety of downstream effects. It has been shown to modulate the activity of ion channels and neurotransmitter receptors, as well as to regulate the release of various signaling molecules.
Biochemical and Physiological Effects:
[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has also been shown to increase the activity of antioxidant enzymes, which can help to protect cells from oxidative stress. Additionally, [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and study its effects in isolation. Additionally, [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride is relatively easy to synthesize and can be obtained in high purity. One limitation of using [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride is its relatively low potency compared to other sigma-1 receptor ligands. This can make it difficult to achieve significant effects at lower doses, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride and the sigma-1 receptor. One area of interest is the role of the sigma-1 receptor in addiction and substance abuse. [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction. Another area of interest is the potential use of [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride as a neuroprotective agent in neurodegenerative diseases. Further research is needed to fully understand the mechanisms underlying the effects of [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride involves several steps, starting with the reaction of 2-iodo-4-methylphenol with propargyl bromide to form 2-(prop-2-yn-1-yloxy)-4-methylphenol. This intermediate is then reacted with methylamine to form [3-(2-iodo-4-methylphenoxy)propyl]methylamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride.
Aplicaciones Científicas De Investigación
[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to have analgesic effects in animal models of pain, suggesting that it may have potential as a treatment for chronic pain conditions. [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has also been investigated for its potential as an antidepressant and anxiolytic agent, as it has been shown to increase levels of serotonin and dopamine in the brain. Additionally, [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has been studied for its neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(2-iodo-4-methylphenoxy)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO.ClH/c1-9-4-5-11(10(12)8-9)14-7-3-6-13-2;/h4-5,8,13H,3,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLRSFLHDFCLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNC)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6008031.png)
![4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6008039.png)
![2-bromo-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6008041.png)

![5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6008056.png)
![5-methyl-3-(4-methylphenyl)-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008066.png)

![7-(azepan-1-ylacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008083.png)

![3-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6008091.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6008096.png)
![N-(4-fluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6008100.png)
![2-isopropyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6008121.png)
![1-cyclopentyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6008123.png)